molecular formula C8H6BrIN2O B13970958 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B13970958
M. Wt: 352.95 g/mol
InChI Key: GDQOEERDDXFJJV-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring bromine, iodine, and methoxy substituents, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of pyrazolopyridine derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the presence of a carbonitrile group instead of iodine.

    4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another related compound with a different substitution pattern.

Uniqueness

6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H6BrIN2O

Molecular Weight

352.95 g/mol

IUPAC Name

6-bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H6BrIN2O/c1-13-7-2-5(9)4-12-8(7)6(10)3-11-12/h2-4H,1H3

InChI Key

GDQOEERDDXFJJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)I)Br

Origin of Product

United States

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